1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-difluorobenzene with difluoromethyl ether and ethyl alcohol in the presence of a catalyst. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or hydrogenated compounds, respectively .
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and ether groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but with two methoxy groups instead of difluoromethoxy and ethoxy groups.
1,4-Difluoro-2,5-diethoxybenzene: Contains two ethoxy groups instead of difluoromethoxy and ethoxy groups.
Uniqueness
1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8F4O2 |
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Molecular Weight |
224.15 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-ethoxy-2,5-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-7-3-6(11)8(4-5(7)10)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
ZMQZHYDMNBHJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)OC(F)F)F |
Origin of Product |
United States |
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